molecular formula C19H15F2N5O3S B10797466 4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzenesulfonamide

4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzenesulfonamide

Cat. No.: B10797466
M. Wt: 431.4 g/mol
InChI Key: LAEXWQNXYFZJGR-UHFFFAOYSA-N
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Description

OSM-S-506 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-506 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

The synthesis of OSM-S-506 involves constructing the aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of the thiophene starting material, followed by the construction of the thienopyrimidine core.

Synthetic Route:

    Thiophene Synthesis: The thiophene ring is synthesized using a combination of sulfur and a suitable diene.

    Thienopyrimidine Construction: The thiophene is then reacted with a pyrimidine precursor under specific conditions to form the thienopyrimidine core.

    Functional Group Introduction: The amino group and other functional groups are introduced through various substitution reactions.

Industrial Production Methods: Industrial production of OSM-S-506 would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

OSM-S-506 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the thienopyrimidine core.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different substituents on the thienopyrimidine scaffold.

Scientific Research Applications

OSM-S-506 has several scientific research applications, including:

    Chemistry: The compound is used as a model for studying the synthesis and reactivity of aminothienopyrimidines.

    Biology: OSM-S-506 is studied for its biological activity against Plasmodium falciparum and other pathogens.

    Medicine: The compound is being investigated as a potential antimalarial drug with low toxicity and high efficacy.

    Industry: OSM-S-506 can be used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with activity against malaria.

    TCMDC-135294: A structurally related compound with similar biological activity.

Uniqueness:

    Functional Groups: OSM-S-506 has specific functional groups that improve its efficacy and reduce toxicity.

    Mechanism of Action: The compound’s unique mechanism of action involves covalent modification of the target enzyme, which is distinct from other antimalarial drugs.

Properties

Molecular Formula

C19H15F2N5O3S

Molecular Weight

431.4 g/mol

IUPAC Name

4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H15F2N5O3S/c20-15-6-1-12(9-16(15)21)7-8-29-18-11-23-10-17-24-25-19(26(17)18)13-2-4-14(5-3-13)30(22,27)28/h1-6,9-11H,7-8H2,(H2,22,27,28)

InChI Key

LAEXWQNXYFZJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)S(=O)(=O)N

Origin of Product

United States

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